N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
The compound N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a pyrido[2,3-d]pyrimidine derivative characterized by:
- A pyrido[2,3-d]pyrimidin-4-one core, a bicyclic heteroaromatic system with nitrogen atoms at positions 1, 3, and 6.
- Substituents:
- A 3-(oxolan-2-yl)methyl group (tetrahydrofuran-derived alkyl chain) at position 2.
- A 2-sulfanylacetamide moiety at position 2, where the acetamide is further substituted with a 5-chloro-2-methylphenyl group.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-oxo-3-(oxolan-2-ylmethyl)pyrido[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-13-6-7-14(22)10-17(13)24-18(27)12-30-21-25-19-16(5-2-8-23-19)20(28)26(21)11-15-4-3-9-29-15/h2,5-8,10,15H,3-4,9,11-12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEVEIPGEOUPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C=CC=N3)C(=O)N2CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-[(oxolan-2-yl)methyl]-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a pyrido[2,3-d]pyrimidine core, which is known for various pharmacological properties. Its structure includes:
- A 5-chloro-2-methylphenyl group.
- A sulfanyl linkage.
- An oxolan moiety contributing to its lipophilicity and potential cellular uptake.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, pyridopyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism, leading to reduced cell proliferation in cancer cells . The specific compound under review may demonstrate similar inhibitory effects, potentially making it a candidate for cancer therapy.
Enzyme Inhibition
The compound's sulfanyl group suggests potential for enzyme inhibition. Studies on related compounds indicate strong inhibitory activity against various enzymes, including:
- Acetylcholinesterase (AChE) : Important for neurotransmission, inhibition can lead to increased acetylcholine levels.
- Urease : Inhibition of this enzyme can have implications in treating infections caused by urease-producing bacteria .
Antibacterial Properties
Preliminary studies suggest that compounds with similar functionalities exhibit antibacterial activity against strains like Salmonella typhi and Bacillus subtilis. The biological activity of the sulfamoyl moiety is often linked to antibacterial effects . The compound's structural characteristics may enhance its interaction with bacterial targets.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : By targeting DHFR and other relevant enzymes, the compound may disrupt critical metabolic pathways.
- Cell Membrane Interaction : The lipophilic nature due to the oxolan ring may facilitate membrane penetration and interaction with intracellular targets.
- Reactive Oxygen Species (ROS) Modulation : Similar compounds have been noted to influence oxidative stress pathways, which can lead to apoptosis in cancer cells.
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound shares structural motifs with several acetamide and pyrimidine derivatives reported in the literature. Key comparisons are summarized below:
Key Observations:
Core Heterocycles: The target compound’s pyrido[2,3-d]pyrimidine core is distinct from benzothieno[2,3-d]pyrimidine () or thieno[2,3-d]pyrimidine (). These variations influence electronic properties and binding interactions .
Substituent Diversity :
- The oxolan-2-ylmethyl group in the target compound is unique compared to the allyl () or hydrazine () groups in analogs. This substituent may enhance solubility due to the oxygen-rich tetrahydrofuran ring.
- The 5-chloro-2-methylphenyl group contrasts with dichlorophenyl () or sulfamoylphenyl (), affecting lipophilicity and steric bulk .
Physicochemical and Pharmacological Insights
- Melting Points : Analogs with rigid cores (e.g., 13a at 288°C ) exhibit higher melting points than flexible derivatives (e.g., 5.6 at 230°C ). The target compound’s melting point is likely influenced by its semi-rigid pyrido-pyrimidine core.
- Synthetic Yields : High yields (>80%) are common in acetamide coupling reactions (e.g., 13a , 94% ), suggesting the target compound’s synthesis could follow similar efficient pathways.
- Biological Relevance: Pyrimidin-2-ylsulfanyl acetamides (e.g., ) are noted as intermediates in bioactive molecule synthesis .
Q & A
Basic: What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized for higher yields?
Answer:
The synthesis involves multi-step organic reactions, including nucleophilic substitution (for sulfanyl group introduction) and condensation to assemble the pyrido[2,3-d]pyrimidin-4-one core. Key optimization strategies include:
- Temperature control : Maintaining 60–80°C during sulfanyl coupling to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency, while ethanol is used for crystallization .
- Catalysts : Triethylamine or DMAP accelerates condensation steps .
- Monitoring : HPLC tracks intermediate formation; NMR confirms product identity .
Basic: Which spectroscopic and crystallographic methods are most effective for confirming structural integrity and purity?
Answer:
- NMR spectroscopy : 1H and 13C NMR identify aromatic protons, methyl groups, and sulfanyl linkages. DEPT-135 confirms carbon hybridization .
- Mass spectrometry : HRMS validates the molecular formula (e.g., [M+H]+ ion at m/z 486.08) .
- X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths/angles. For example, the pyrido-pyrimidine core shows planarity (±0.02 Å deviations) .
Advanced: How can researchers resolve discrepancies in crystallographic data during structure determination?
Answer:
- Software refinement : Use SHELXL for iterative refinement, adjusting thermal parameters and occupancy factors for disordered regions .
- Data validation : Cross-check with the Cambridge Structural Database (CSD) for bond-length outliers (e.g., C–S bonds: 1.75–1.82 Å) .
- Absorption correction : Apply multi-scan methods (e.g., SADABS) to address data collection artifacts in low-symmetry space groups (e.g., P21/c) .
Advanced: What strategies are recommended for designing derivatives to enhance bioactivity while maintaining solubility?
Answer:
| Strategy | Methodological Approach | Reference |
|---|---|---|
| Hydrophilic modifications | Introduce –OH or –NH2 groups at the oxolane methyl position; assess logP via HPLC retention . | |
| Targeted substitutions | Replace 5-chloro with fluorine to modulate electron density without steric hindrance . | |
| Computational modeling | Docking studies (AutoDock Vina) predict binding affinity to kinases (e.g., EGFR, IC50 < 1 µM) . |
Basic: What biological targets or pathways are implicated in this compound’s activity?
Answer:
The compound’s pyrimidine core and sulfanyl-acetamide sidechain suggest interactions with:
- Kinases : Inhibits ATP-binding pockets (e.g., CDK2, JAK2) based on structural analogs .
- Enzymes : Thymidylate synthase inhibition via pyrimidine mimicry .
- Cellular assays : Antiproliferative activity in MCF-7 (breast cancer) with IC50 ~5 µM .
Advanced: How can flow chemistry techniques improve synthetic scalability and reproducibility?
Answer:
- Continuous-flow reactors : Enable precise control of residence time (2–5 min) and temperature (70°C) for condensation steps, reducing byproducts .
- In-line analytics : UV-Vis or IR probes monitor reaction progress in real time .
- Automated optimization : DOE (Design of Experiments) models identify critical parameters (e.g., reagent stoichiometry, flow rate) .
Basic: What are the stability profiles of this compound under different storage conditions?
Answer:
- pH stability : Degrades rapidly at pH < 3 (amide hydrolysis) or pH > 10 (sulfanyl oxidation). Stable at pH 5–7 .
- Light sensitivity : Store in amber vials at –20°C; UV irradiation accelerates decomposition (t1/2 < 24 hrs) .
- Thermal stability : Decomposes above 150°C; DSC shows endothermic peaks at 160°C (melting with decomposition) .
Advanced: How should contradictory bioassay results across studies be methodologically validated?
Answer:
- Standardized protocols : Use CLIA-certified assays (e.g., CellTiter-Glo® for cytotoxicity) .
- Orthogonal validation : Compare enzymatic inhibition (e.g., kinase glo) vs. cellular viability .
- Pharmacokinetic analysis : Assess plasma stability (e.g., mouse microsomal t1/2 > 2 hrs) and protein binding (SPR assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
